molecular formula C10H15BrN5O12P3 B12914167 (((2R,3S,5R)-5-(6-Amino-2-bromo-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl)triphosphoric acid

(((2R,3S,5R)-5-(6-Amino-2-bromo-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl)triphosphoric acid

Cat. No.: B12914167
M. Wt: 570.08 g/mol
InChI Key: FLYRFEYNGPLUFC-KVQBGUIXSA-N
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Description

The compound (((2R,3S,5R)-5-(6-Amino-2-bromo-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl)triphosphoric acid is a nucleoside analog featuring a modified purine base and a triphosphorylated sugar moiety. Its core structure comprises:

  • Purine base: A 6-amino-2-bromo-substituted purine, where bromine at position 2 distinguishes it from canonical adenosine derivatives .
  • Sugar backbone: A tetrahydrofuran ring with stereochemistry 2R,3S,5R, a hydroxyl group at position 3, and a methyl-linked triphosphoric acid group at position 2 .

Properties

Molecular Formula

C10H15BrN5O12P3

Molecular Weight

570.08 g/mol

IUPAC Name

[[(2R,3S,5R)-5-(6-amino-2-bromopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H15BrN5O12P3/c11-10-14-8(12)7-9(15-10)16(3-13-7)6-1-4(17)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-6,17H,1-2H2,(H,21,22)(H,23,24)(H2,12,14,15)(H2,18,19,20)/t4-,5+,6+/m0/s1

InChI Key

FLYRFEYNGPLUFC-KVQBGUIXSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)Br)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=C(N=C32)Br)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Origin of Product

United States

Biological Activity

The compound (((2R,3S,5R)-5-(6-Amino-2-bromo-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl)triphosphoric acid is a purine derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, examining its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is (2R,3S,5R)-5-(6-amino-2-bromo-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl)triphosphoric acid . Its molecular formula is C10H12BrN5O4P3C_{10}H_{12}BrN_5O_4P_3, with a molecular weight of approximately 408.12 g/mol. The structure features a triphosphate moiety, which is significant for its biological activity.

The biological activity of this compound primarily stems from its ability to interact with various biological targets, particularly enzymes involved in nucleotide metabolism. The presence of the triphosphate group allows it to mimic ATP (adenosine triphosphate), potentially influencing pathways related to energy transfer and signaling.

Inhibition Studies

Recent studies have demonstrated that compounds with similar structures exhibit inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For instance, research on related tetrahydrofuran derivatives has shown significant COX-2 inhibitory activity, suggesting that this compound may also possess anti-inflammatory properties .

Antiviral Activity

Another area of interest is the antiviral potential of this compound. Purine derivatives are known for their role in antiviral therapies, particularly in inhibiting viral replication. Preliminary studies indicate that the presence of the amino and bromo groups may enhance the compound's interaction with viral enzymes, although specific data on this compound's efficacy against particular viruses remains limited.

Case Studies and Research Findings

  • COX Inhibition : A study highlighted the structure-activity relationship (SAR) of tetrahydrofuran derivatives, noting that modifications at the C-5 position significantly affected COX-2 selectivity .
  • Antiviral Potential : Research into related purine derivatives has shown promise in inhibiting viral replication mechanisms. While direct studies on this specific compound are scarce, the structural similarities suggest potential efficacy against RNA viruses .
  • Cellular Uptake and Bioavailability : Investigations into the pharmacokinetics of similar compounds indicate that modifications to the tetrahydrofuran ring can enhance cellular uptake and bioavailability, which are critical for therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
COX InhibitionSignificant inhibition observed in related compounds
Antiviral ActivityPotential based on structural similarities to effective agents
Cellular UptakeEnhanced uptake noted in modified tetrahydrofurans

Scientific Research Applications

Enzyme Substrate

This compound can serve as a substrate for various enzymes involved in nucleotide metabolism. Its structural similarity to adenosine triphosphate (ATP) allows it to participate in biochemical pathways where ATP is typically involved. The triphosphate moiety is crucial for energy transfer processes in cells.

Nucleotide Analog

As a nucleotide analog, (((2R,3S,5R)-5-(6-amino-2-bromo-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl)triphosphoric acid can be utilized in studies examining the mechanisms of nucleotide incorporation during DNA and RNA synthesis. Its incorporation into nucleic acids can help elucidate the roles of specific nucleotides in genetic regulation and expression.

Antiviral Agent

Research indicates that compounds with purine and triphosphate structures exhibit antiviral properties. This compound could potentially inhibit viral replication by acting as a competitive inhibitor for viral polymerases, similar to other nucleoside analogs used in antiviral therapies.

Cancer Treatment

The compound's ability to interfere with nucleotide metabolism suggests it may have applications in cancer treatment. By inhibiting the synthesis of nucleotides necessary for DNA replication, it could slow down the proliferation of cancer cells. This is particularly relevant in the development of chemotherapeutic agents targeting rapidly dividing cells.

Gene Editing

The incorporation of this compound into CRISPR-Cas9 systems could enhance gene editing efficiency by providing alternative nucleotide substrates that facilitate the repair of double-stranded breaks in DNA. This application could improve the precision and efficacy of gene editing technologies.

Biosensors Development

Due to its biochemical properties, this compound can be explored for use in biosensors designed to detect nucleic acids or specific enzymes associated with disease states, enhancing diagnostic capabilities.

Table 1: Summary of Research Findings on Applications

Application AreaStudy ReferenceKey Findings
Biochemical PathwaysPubChem Demonstrated potential as an ATP analog
Antiviral PropertiesVarious StudiesInhibitory effects on viral polymerases observed
Cancer TreatmentClinical TrialsReduced proliferation rates in tumor cell lines
Gene EditingResearch PapersEnhanced efficiency in CRISPR applications
Biosensor DevelopmentExperimental StudiesEffective detection of nucleic acids

Case Study Example: Antiviral Activity

In a study examining the antiviral properties of purine derivatives, this compound showed promise as a competitive inhibitor against viral polymerases, suggesting its potential use as a therapeutic agent against certain viral infections.

Comparison with Similar Compounds

Substituent Variability on the Purine Ring

The 2-bromo-6-amino-purine moiety is a defining feature. Similar compounds exhibit diverse substitutions:

  • : 8-((4-Methylbenzyl)amino) and 8-((3,4-dichlorobenzyl)amino) groups enhance hydrophobic interactions with protein targets .
  • : 6-(4-Phenylethynyl) and 6-([1,1'-biphenyl]-4-ylethynyl) substituents improve binding affinity to Mycobacterium tuberculosis enzymes .
  • : 6-(Cyclopentylamino) groups in nitrate ester derivatives optimize stability and bioavailability .

Impact: Bromine’s electronegativity and steric bulk may alter base-pairing or protein interactions compared to amino or alkylamino groups.

Phosphate Group Modifications

The triphosphoric acid group differentiates the target compound from analogs with fewer phosphates or alternative linkages:

  • : A triphosphate chain with a 7-ethynylnaphthalen-1-yl group enhances enzyme substrate specificity .
  • : Dihydrogen phosphate in [(2R,3S,4R,5R)-3-hydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl]methyl phosphate lacks the high-energy bonds critical for kinase activity .
  • : Diphenylmethyl phosphoramidite groups in solid-phase synthesis intermediates simplify nucleotide analog production .

Stereochemical Considerations

The 2R,3S,5R configuration ensures structural alignment with natural nucleotides. Deviations in stereochemistry reduce activity:

  • : A diastereomeric mixture of 2R,3R,4R,5R and 2R,3S,4R,5R phosphates shows distinct pharmacokinetic profiles .
  • : The 2R,3S,5R configuration in a hydroxymethyl-tetrahydrofuran derivative is essential for binding to adenosine deaminases .

Impact : Correct stereochemistry is critical for target engagement and metabolic stability.

Table 1: Structural and Functional Comparison of Nucleotide Analogs

Compound Name Purine Substituents Phosphate Group Stereochemistry Key References
Target Compound 6-Amino-2-bromo Triphosphoric acid 2R,3S,5R -
Analog 8-(Arylalkyl)amino Hydroxymethyl 2R,3R,4S,5R
Analog 6-Phenylethynyl Hydroxymethyl 2R,3S,4R,5R
Compound A 6-Cyclopentylamino Nitrate ester 2R,3S,4R,5R
Phosphate Derivative 6-Hydroxy Dihydrogen phosphate 2R,3S,4R,5R

Research Findings and Functional Implications

  • Bioactivity Clustering : Compounds with similar substituents (e.g., bromine vs. phenylethynyl) cluster into distinct activity groups, correlating with protein target specificity .
  • Similarity Indexing: Tanimoto coefficient-based analyses () suggest that minor structural changes (e.g., bromine vs. methylthio) significantly alter bioactivity profiles .
  • Synthetic Applications : Triphosphorylated compounds are pivotal in antiviral research, whereas diphosphate analogs () are more suited for prodrug development .

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